Bendamustine Bis-mercapturic Acid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bendamustine Bis-mercapturic Acid-d6” is a biochemical used for proteomics research . It has a molecular formula of C26H31D6N5O8S2 and a molecular weight of 617.77 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 617.77 . Other physical and chemical properties specific to “this compound” were not found in the search results.
Scientific Research Applications
Metabolic Profiling and Characterization
Research on bendamustine, including studies on its deuterated forms like Bendamustine Bis-mercapturic Acid-d6, has primarily focused on understanding its metabolic fate and the identification of its metabolites. Studies have shown that bendamustine undergoes extensive metabolism involving oxidative and/or hydrolytic dehalogenation, N-dealkylation, and conjugation pathways, leading to the formation of various metabolites, including mercapturic acids and sulfoxides. These metabolites are critical for assessing the drug's pharmacokinetics and potential toxicity profiles (Chovan et al., 2007; Teichert et al., 2009; Dubbelman et al., 2012).
Synthesis and Chemical Modifications
Efforts in synthesizing deuterated versions of bendamustine, such as this compound, have been driven by the need for stable isotope-labeled compounds for clinical studies and improved therapeutic profiles. An effective method for the regioselective deuteration of bendamustine was developed to achieve high deuterium incorporation, which is crucial for pharmacokinetic and metabolic studies (Liu et al., 2018).
Mechanistic Insights and Therapeutic Applications
Bendamustine's mechanism of action, including its inhibition of STAT3 signaling and induction of apoptosis in cancer cells, has been a significant area of interest. It differentiates bendamustine from other alkylating agents by its unique ability to bind to DNA and interfere with its replication, contributing to its therapeutic efficacy in treating hematological malignancies (Iwamoto et al., 2017).
Mechanism of Action
Target of Action
Bendamustine Bis-mercapturic Acid-d6 is a labeled metabolite of Bendamustine . Bendamustine is primarily used in the treatment of indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . The primary targets of Bendamustine are both active and quiescent cells .
Mode of Action
Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, Bendamustine causes intra- and inter-strand crosslinks between DNA bases resulting in cell death .
Biochemical Pathways
It is known that bendamustine differs from other alkylating agents in its effects on dna repair and cell cycle progression .
Pharmacokinetics
The parent compound, bendamustine, is known to have significant efficacy in patients with indolent lymphomas and chronic lymphocytic leukemia (cll), including in patients with disease refractory to conventional alkylating agents and rituximab .
Result of Action
The result of Bendamustine’s action is cell death, caused by intra- and inter-strand crosslinks between DNA bases . Bendamustine can induce cell death through both apoptotic and nonapoptotic pathways, thereby retaining activity even in cells without a functional apoptotic pathway .
Action Environment
It is known that the parent compound, bendamustine, has a superior toxicity profile compared to that of conventional alkylating agents .
Biochemical Analysis
Biochemical Properties
Bendamustine Bis-mercapturic Acid-d6, like its parent compound Bendamustine, is likely to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied .
Cellular Effects
Bendamustine has shown to have effects on various types of cells, particularly cancer cells. It has been observed to cause DNA damage response and subsequent apoptosis faster and with a shorter exposure time than other alkylating agents .
Molecular Mechanism
Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, bendamustine causes intra- and inter-strand crosslinks between DNA bases resulting in cell death .
Temporal Effects in Laboratory Settings
Bendamustine has been observed to elicit DNA damage response and subsequent apoptosis faster and with a shorter exposure time than other alkylating agents .
Dosage Effects in Animal Models
Bendamustine has been used in various clinical settings and its dosage effects have been studied .
Metabolic Pathways
This compound is a metabolite of Bendamustine , suggesting it is part of the metabolic pathway of Bendamustine.
Properties
IUPAC Name |
4-[5-[bis[2-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNDPUOARKGRL-GFRDMBKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C([2H])([2H])[2H])C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.